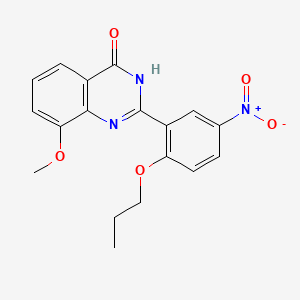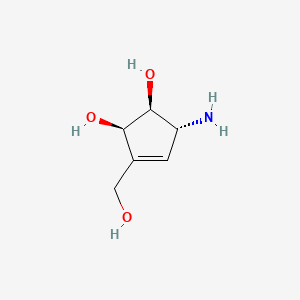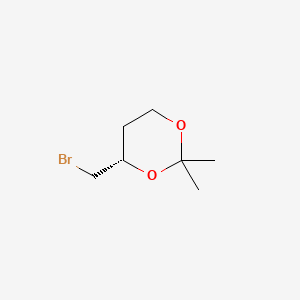
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane, also known as DMDM, is a chemical compound with a molecular formula of C7H13BrO2. It is a colorless to pale yellow liquid that is soluble in water and commonly used as a preservative in personal care products such as shampoos, lotions, and cosmetics. DMDM has been the subject of scientific research due to its potential applications in various fields, including medicine and biochemistry.
作用機序
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane works by releasing formaldehyde, which is a potent antimicrobial agent. Formaldehyde works by cross-linking proteins and other cellular components, which disrupts the cellular processes of microorganisms and ultimately leads to their death. (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is also effective against fungi and viruses, making it a versatile antimicrobial agent.
Biochemical and Physiological Effects:
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane has been shown to have a low toxicity profile and is generally considered safe for use in personal care products. However, some studies have suggested that (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane may have negative effects on the skin, including irritation and allergic reactions. Additionally, formaldehyde, which is released by (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane, has been classified as a carcinogen by the International Agency for Research on Cancer (IARC), raising concerns about its potential long-term health effects.
実験室実験の利点と制限
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is a versatile compound that has many potential applications in scientific research. Its antimicrobial properties make it useful for studying the effects of microorganisms on various biological processes. However, the release of formaldehyde by (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane can be a limitation in some experiments, as it can interfere with cellular processes and cause unwanted side effects.
将来の方向性
There are many potential future directions for research on (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane. One area of interest is in developing new methods for synthesizing the compound that are more efficient and cost-effective. Additionally, there is ongoing research into the potential health effects of formaldehyde and other preservatives used in personal care products, which could have implications for the use of (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane in these products. Finally, there is interest in exploring the potential therapeutic applications of (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane, particularly in the treatment of infectious diseases and other medical conditions.
In conclusion, (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is a versatile compound that has many potential applications in scientific research. Its antimicrobial properties make it useful for studying the effects of microorganisms on various biological processes, and its relatively low toxicity profile makes it safe for use in personal care products. However, the release of formaldehyde by (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane could have negative health effects, and ongoing research is needed to fully understand its potential risks and benefits.
合成法
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane can be synthesized through a reaction between 2,2-dimethyl-1,3-dioxolane and bromomethane in the presence of a strong base such as sodium hydride. The reaction yields (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane as a major product and is a relatively simple and efficient method for producing the compound.
科学的研究の応用
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane has been studied for its potential applications in various fields of scientific research. One notable application is in the field of medicine, where (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane has been shown to have antimicrobial properties. It is commonly used as a preservative in medical products such as wound dressings and surgical instruments to prevent the growth of bacteria and other microorganisms.
特性
IUPAC Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOLCKVOBXLLD-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@H](O1)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

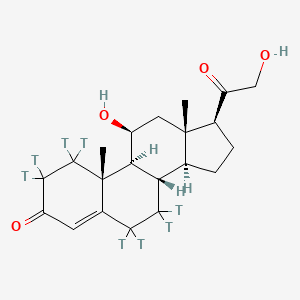
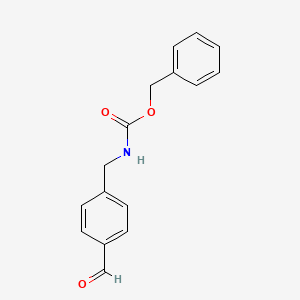

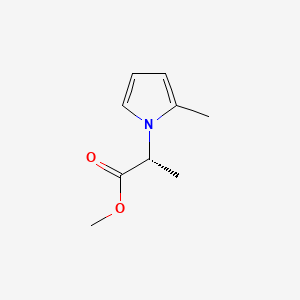

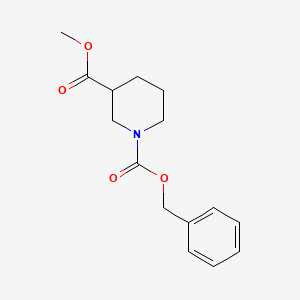
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)

![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)
